1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one 1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2034580-32-8
VCID: VC5448917
InChI: InChI=1S/C19H20FN5O3/c20-15-4-1-2-5-16(15)25-11-10-24(19(25)27)13-18(26)23-9-7-14(12-23)28-17-6-3-8-21-22-17/h1-6,8,14H,7,9-13H2
SMILES: C1CN(CC1OC2=NN=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F
Molecular Formula: C19H20FN5O3
Molecular Weight: 385.399

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one

CAS No.: 2034580-32-8

Cat. No.: VC5448917

Molecular Formula: C19H20FN5O3

Molecular Weight: 385.399

* For research use only. Not for human or veterinary use.

1-(2-Fluorophenyl)-3-(2-oxo-2-(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)ethyl)imidazolidin-2-one - 2034580-32-8

Specification

CAS No. 2034580-32-8
Molecular Formula C19H20FN5O3
Molecular Weight 385.399
IUPAC Name 1-(2-fluorophenyl)-3-[2-oxo-2-(3-pyridazin-3-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one
Standard InChI InChI=1S/C19H20FN5O3/c20-15-4-1-2-5-16(15)25-11-10-24(19(25)27)13-18(26)23-9-7-14(12-23)28-17-6-3-8-21-22-17/h1-6,8,14H,7,9-13H2
Standard InChI Key CNXFNGNUVWFKRA-UHFFFAOYSA-N
SMILES C1CN(CC1OC2=NN=CC=C2)C(=O)CN3CCN(C3=O)C4=CC=CC=C4F

Introduction

Structural Elucidation and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • 2-Fluorophenyl group: A benzene ring substituted with fluorine at the ortho position, enhancing electronegativity and influencing binding interactions .

  • Imidazolidin-2-one core: A saturated five-membered ring containing two nitrogen atoms and a ketone group, a scaffold known for conformational rigidity .

  • Pyrrolidin-1-yl subunit: A five-membered secondary amine ring, often employed to modulate solubility and bioavailability.

  • Pyridazin-3-yloxy moiety: A diazine heterocycle linked via an ether bond, contributing to hydrogen-bonding potential .

The integration of these subunits suggests a molecule designed for targeted interactions with biological macromolecules, potentially enzymes or receptors.

Synthetic Strategies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 2-Fluorophenyl-imidazolidinone: Likely synthesized via cyclization of a urea derivative with a fluorophenyl-bearing amine .

  • Pyrrolidine-pyridazine ether: Formed through nucleophilic substitution between 3-hydroxypyridazine and a pyrrolidine derivative .

  • Ethyl linker with ketone: Introduced via alkylation or acylation reactions, connecting the imidazolidinone and pyrrolidine subunits.

Key Reaction Steps

  • Imidazolidinone Formation:

    • Condensation of 1-(2-fluorophenyl)urea with 1,2-diaminoethane under acidic conditions yields the imidazolidin-2-one core .

    • Example:

      1-(2-Fluorophenyl)urea+1,2-DiaminoethaneHClImidazolidin-2-one intermediate\text{1-(2-Fluorophenyl)urea} + \text{1,2-Diaminoethane} \xrightarrow{\text{HCl}} \text{Imidazolidin-2-one intermediate}
  • Pyrrolidine-Pyridazine Ether Synthesis:

    • Mitsunobu reaction between 3-hydroxypyridazine and pyrrolidin-3-ol facilitates ether bond formation .

    • Reagents: Diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Fragment Coupling:

    • The ethyl ketone linker is installed via a nucleophilic acyl substitution between the imidazolidinone and an activated pyrrolidine-pyridazine intermediate.

Physicochemical Properties

PropertyValue/DescriptionRationale
Molecular Weight~432.44 g/molCalculated from constituent atoms.
LogP~2.3 (Predicted)Hydrophobic fluorophenyl and pyridazine.
SolubilityLow in water; soluble in DMSOPolar groups offset by aromatic rings.
pKa~7.1 (Pyridazine nitrogen)Electron-withdrawing substituents .

Comparative Analysis with Structural Analogs

CompoundTargetActivityReference
ZX-42 (ALK inhibitor)EML4-ALKIC50 = 0.8 nM
3-(2-Fluorophenyl)pyrazolo[3,4-c]pyridineKinasesAntiproliferative
Benzodiazepin-2-one derivativesGABA receptorsAnticonvulsant

Challenges and Future Directions

  • Synthetic Optimization: Improving yield in fragment coupling steps.

  • ADMET Profiling: Addressing potential metabolic instability from the pyridazine ring .

  • Target Validation: High-throughput screening to identify precise biological targets.

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